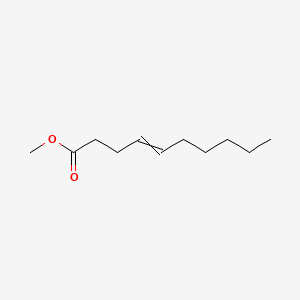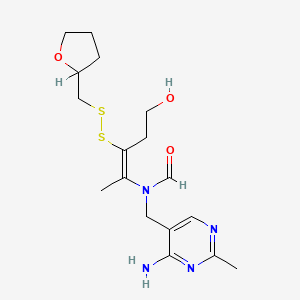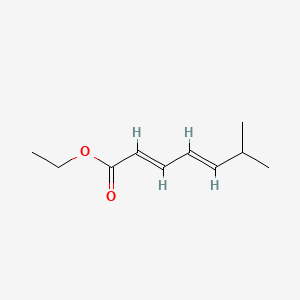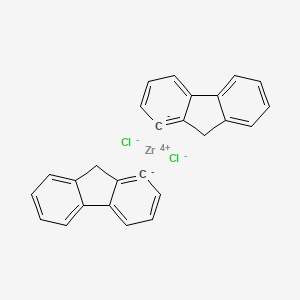
Methyl dec-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl dec-4-enoate is a natural product found in Humulus lupulus with data available.
Aplicaciones Científicas De Investigación
1. Ethenolysis of Ricinoleic Acid Methyl Ester
Methyl dec-9-enoate is produced from ricinoleic acid methyl ester through ethenolysis, a process that offers high conversion and yield under mild conditions using a homogeneous ruthenium catalyst. This method also applies to ricinoleic acid and castor oil, yielding valuable oleochemical substances (Behr, Krema, & Kämper, 2012).
2. Cometathesis with Ethylene
Methyl dec-9-enoate can be obtained through cometathesis of methyl oleate and ethylene using catalyst systems like WCl6–Me4Sn and Re2O7–Al2O3–Me4Sn. This process is efficient at 343 K with 0.2 MPa ethylene pressure, demonstrating good activity (Bosma, Van Den Aardweg, & Mol, 1982).
3. Synthesis of γ-Decanolactone
Saccharomyces cerevisiae can metabolically convert methyl (2E,4R/S)-4-hydroxydec-2-enoate to (4R)-γ-decanolactone, demonstrating a stereoinversion pathway. This process is crucial in the synthesis of γ-decanolactone with high enantiomeric excess (Köhler, Evans, & Garbe, 2011).
4. Hop Oil Components in Beer
Methyl dec-4-enoate has been identified in wort and is trans-esterified during beer fermentation, appearing in the final product as an ethyl ester. This suggests its role in the flavor profile of beer (Nickerson & Likens, 1966).
5. Synthesis of Tricyclic Products
Methyl 2-[(1R, 3S, 4R, 5S, 6S, 8R)-3-benzyl-4,5-bismethoxycarbonyl-6-ethoxycarbonyl-9-oxo-7,10-diaza-2-thiatricyclo[6.2.0.03,7]decan-10-yl]-3-methylbut-2-enoate is a tricyclic product synthesized from specific reactions, showcasing its versatility in organic synthesis (Mara, Singh, Thomas, & Williams, 1982).
6. Barbier Allylation Reaction
Methyl 3-{(2S)-2-[(2R)-1,4-dioxaspiro[4.5]dec-2-yl]-2-hydroxyethyl}but-3-enoate, obtained from the Barbier allylation reaction, is a potential building block for macrocyclic anticancer agents like laulimalides (Mineeva, 2019).
7. In Vivo Activity Against MRSA
Methyl 4-oxo-4-phenylbut-2-enoate demonstrates in vivo activity against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting the bacterial menaquinone biosynthesis pathway. This compound shows potential as an anti-MRSA candidate (Matarlo et al., 2016).
Propiedades
Número CAS |
1191-02-2 |
|---|---|
Fórmula molecular |
C6H6N4S |
Peso molecular |
0 |
Nombre IUPAC |
methyl dec-4-enoate |
InChI |
InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h7-8H,3-6,9-10H2,1-2H3 |
SMILES |
CCCCCC=CCCC(=O)OC |
Sinónimos |
4-Decenoic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







